BenchChemオンラインストアへようこそ!

3',5'-Dihydrodiol Simvastatin

HMG-CoA reductase inhibition metabolite pharmacology simvastatin metabolism

3',5'-Dihydrodiol Simvastatin (CAS 198818-02-9; molecular formula C₂₅H₄₀O₇) is a phase I metabolite of the HMG-CoA reductase inhibitor simvastatin, generated via CYP3A4/5-mediated oxidation of the parent lactone prodrug. Unlike the pharmacologically active simvastatin β-hydroxyacid (SVA), which inhibits HMG-CoA reductase with an IC₅₀ of 1–2 nM, 3',5'-dihydrodiol simvastatin was identified as inactive against HMG-CoA reductase.

Molecular Formula C25H40O7
Molecular Weight 452.6 g/mol
Cat. No. B12065335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',5'-Dihydrodiol Simvastatin
Molecular FormulaC25H40O7
Molecular Weight452.6 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(=O)OC1CC(C(C2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O)O)C
InChIInChI=1S/C25H40O7/c1-6-25(4,5)24(30)32-20-9-13(2)23(29)18-12-19(27)14(3)17(22(18)20)8-7-16-10-15(26)11-21(28)31-16/h12-17,19-20,22-23,26-27,29H,6-11H2,1-5H3
InChIKeyMRCKOKWQDZYFLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3',5'-Dihydrodiol Simvastatin: A Pharmacologically Inactive CYP3A4-Dependent Metabolite for Metabolism Studies and Reference Standard Procurement


3',5'-Dihydrodiol Simvastatin (CAS 198818-02-9; molecular formula C₂₅H₄₀O₇) is a phase I metabolite of the HMG-CoA reductase inhibitor simvastatin, generated via CYP3A4/5-mediated oxidation of the parent lactone prodrug [1]. Unlike the pharmacologically active simvastatin β-hydroxyacid (SVA), which inhibits HMG-CoA reductase with an IC₅₀ of 1–2 nM, 3',5'-dihydrodiol simvastatin was identified as inactive against HMG-CoA reductase [1][2]. The compound is supplied as a mixture of diastereomers and is primarily procured as a certified reference standard for analytical method development, method validation, and quality control applications in support of Abbreviated New Drug Applications (ANDA) for generic simvastatin products [3].

Why Simvastatin Metabolite Reference Standards Are Not Interchangeable: The Case for Procuring Authentic 3',5'-Dihydrodiol Simvastatin


The four major phase I metabolites of simvastatin—3'-hydroxy simvastatin, 6'-exomethylene simvastatin, 3',5'-dihydrodiol simvastatin, and simvastatin β-hydroxyacid (SVA)—differ fundamentally in their pharmacological activity, metabolic fate, and analytical behavior [1]. While SVA and several 6'-substituted derivatives retain potent HMG-CoA reductase inhibitory activity (IC₅₀ in the low nanomolar range), 3',5'-dihydrodiol simvastatin is the only major oxidative metabolite that is demonstrably inactive against the target enzyme [1][2]. Furthermore, its elimination clearance exhibits a unique age-dependent decline (49% reduction from 4 to 18 years) not shared by the active metabolite SVA, making it pharmacokinetically distinct [3]. In impurity profiling, failure to use the authentic dihydrodiol reference standard—as opposed to substituting a structurally similar hydroxylated metabolite—can lead to misidentification of related substances, compromising regulatory compliance and analytical method accuracy for ANDA submissions .

Quantitative Differentiation Evidence for 3',5'-Dihydrodiol Simvastatin Versus Closest Analogs


HMG-CoA Reductase Inhibitory Activity: Inactive Metabolite Versus Potent Active Metabolite SVA

In the foundational in vitro metabolism study by Prueksaritanont et al. (1997), 3',5'-dihydrodiol simvastatin was explicitly tested alongside simvastatin β-hydroxyacid (SVA) for HMG-CoA reductase inhibitory activity. The 3',5'-dihydrodiol metabolite was reported as 'inactive as an inhibitor of HMG-CoA reductase,' whereas SVA is a potent competitive inhibitor [1]. Independent binding data for SVA confirm IC₅₀ values of 4.3–18 nM against rat liver microsomal HMG-CoA reductase, and the clinically referenced IC₅₀ for the simvastatin active metabolite is 1–2 nM [2][3]. This categorical difference in target engagement—complete absence of activity versus low-nanomolar potency—defines the unique utility of 3',5'-dihydrodiol simvastatin as a negative control in HMG-CoA reductase inhibition assays.

HMG-CoA reductase inhibition metabolite pharmacology simvastatin metabolism

Age-Dependent Elimination Clearance: Unique Pharmacokinetic Behavior of 3',5'-Dihydrodiol Simvastatin in Pediatric Populations

A joint population pharmacokinetic model developed for simvastatin and four metabolites in children and adolescents (n=32, ages 8–20 years) identified age as a statistically significant covariate uniquely affecting the elimination clearance of 3',5'-dihydrodiol simvastatin (DHSV) and 6-hydroxymethyl simvastatin acid (HMSVA), but not simvastatin acid (SVA) or simvastatin parent [1]. The elimination clearance parameter (CLDHSe/VDHSV) was estimated at 12.9 and decreased by 49% as age increased from 4 to 18 years, following a sigmoid Imax function with a half-maximal decrease at 6.3 years [1]. The removal of the age covariate from the DHSV model led to a ΔOFV increase of 101.50 (p < 0.001, 2 degrees of freedom), confirming statistical significance [1]. In contrast, SVA elimination clearance was not age-dependent but was modulated exclusively by SLCO1B1 c.521T>C genotype, resulting in up to 6.3-fold higher exposure in CC versus TT individuals [1].

pediatric pharmacokinetics metabolite elimination population PK modeling

CYP3A4 Versus CYP3A5 Substrate Affinity: Isoform-Selective Formation Kinetics of 3',5'-Dihydrodiol Simvastatin

The formation of 3',5'-dihydrodiol simvastatin is catalyzed by both CYP3A4 and CYP3A5; however, CYP3A4 exhibits a greater than 3-fold higher affinity for simvastatin (SV) compared to CYP3A5 [1]. This isoform selectivity was demonstrated using four independent in vitro approaches: (1) correlation analysis, (2) chemical inhibition with troleandomycin, (3) immunoinhibition with anti-CYP3A antibodies, and (4) metabolism by recombinant human P450 enzymes [1]. The differential affinity has pharmacogenomic implications: individuals carrying the CYP3A5*3 loss-of-function allele (high prevalence in Caucasian populations) rely predominantly on CYP3A4 for 3',5'-dihydrodiol formation, whereas CYP3A5 expressers may exhibit altered metabolic partitioning among the oxidative pathways [2]. In contrast, CYP2D6, CYP2C8, CYP2C9, CYP2C19, CYP1A2, and CYP2E1 did not play significant roles in the formation of any oxidative simvastatin metabolites [1].

CYP3A4 CYP3A5 enzyme kinetics pharmacogenomics

Controlled-Release Hydrogel Formulation for Cartilage Repair: Patent-Cited Therapeutic Application of 3',5'-Dihydrodiol Simvastatin

European Patent EP 3624789 A1 (priority date: 2017-05-15) explicitly claims controlled-release hydrogel formulations comprising one or more simvastatin metabolites for treating defects in avascular cartilaginous tissue, with 3',5'-dihydrodiol simvastatin (dSV) named alongside 3'-hydroxy simvastatin (hSV), 6'-exomethylene simvastatin (eSV), and simvastatin β-hydroxyacid (SVA) [1]. The patent specifies that 3',5'-dihydrodiol simvastatin, as a metabolite lacking HMG-CoA reductase inhibitory activity, may provide chondrogenic or osteogenic effects independent of cholesterol lowering, potentially through modulation of BMP-2 expression and Rho GTPase isoprenylation pathways [1][2]. This application is distinct from the systemic lipid-lowering indication of simvastatin and positions 3',5'-dihydrodiol simvastatin within a localized, tissue-regenerative therapeutic context that does not apply to the active HMG-CoA reductase-inhibiting metabolites.

cartilage tissue engineering controlled-release hydrogel simvastatin metabolites avascular tissue repair

Phase II Glucuronidation Pathway: Distinct Clearance Route for 3',5'-Dihydrodiol Simvastatin Compared to Active Metabolites

Following CYP3A4-mediated formation, 3',5'-dihydrodiol simvastatin undergoes phase II conjugation to form O-β-glucuronide 3',5'-dihydrodiol simvastatin [1]. This glucuronidation pathway represents an additional clearance mechanism not available to the parent simvastatin lactone and distinguishes the dihydrodiol metabolite from the active simvastatin acid (SVA), which is primarily cleared via further CYP3A4-mediated oxidation to 6'-hydroxymethyl and 6'-exomethylene derivatives rather than direct glucuronidation [1][2]. The glucuronide conjugate is more hydrophilic, facilitating renal elimination, and its formation may be catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, though the specific UGT isoforms have not been fully characterized [1].

phase II metabolism glucuronidation metabolite clearance drug metabolism

Intrinsic Clearance Comparison: Simvastatin Lactone vs. Acid Metabolites — Context for Dihydrodiol Metabolic Partitioning

In a comprehensive comparative study of statin metabolism using unified methodology, simvastatin lactone exhibited extensive intrinsic clearance (CLint) in human liver microsomes of 7,400 µL/min/mg, approximately 4-fold higher than simvastatin acid's CLint of less than 0.1–80 µL/min/mg [1]. While this study did not report individual CLint values for each oxidative metabolite, the primary paper by Prueksaritanont et al. (1997) established that the three major NADPH-dependent metabolites—3'-hydroxy SV, 6'-exomethylene SV, and 3',5'-dihydrodiol SV—were all formed with relatively high intrinsic clearances, consistent with the extensive in vivo metabolism of simvastatin [2]. This places 3',5'-dihydrodiol simvastatin within the high-clearance metabolic pathway of simvastatin, distinguishing it from minor metabolites formed via low-capacity pathways.

intrinsic clearance statin metabolism hepatic extraction CYP3A4 substrate

High-Value Procurement Scenarios for 3',5'-Dihydrodiol Simvastatin Based on Verified Differentiation Evidence


Negative Control in HMG-CoA Reductase Inhibition Assays for Simvastatin Pharmacology Studies

3',5'-Dihydrodiol simvastatin is the only major oxidative metabolite of simvastatin that is confirmed inactive against HMG-CoA reductase, while SVA, 6'-hydroxy SVA, 6'-hydroxymethyl SVA, and 6'-exomethylene derivatives all retain measurable inhibitory activity (SVA IC₅₀ = 1–2 nM) [1][2]. Researchers investigating non-canonical, HMG-CoA reductase-independent effects of simvastatin metabolites—such as effects on Rho GTPase signaling, BMP-2 expression, or inflammatory pathways—require 3',5'-dihydrodiol simvastatin as the critical negative control to exclude confounding from mevalonate pathway inhibition. Substituting with SVA or other active metabolites would introduce HMG-CoA reductase inhibition as an uncontrolled variable, invalidating conclusions about non-statin mechanisms. Procurement of the authentic diastereomeric mixture (CAS 198818-02-9) at ≥95% purity is recommended for reproducible assay results [3].

Development and Validation of Age-Stratified LC-MS/MS Methods for Pediatric Pharmacokinetic Studies

The population PK model by Aljutayli et al. (2019) demonstrated that 3',5'-dihydrodiol simvastatin elimination clearance decreases by 49% from age 4 to 18 years, a developmental effect not observed for simvastatin acid or parent simvastatin [1]. Bioanalytical laboratories developing validated LC-MS/MS methods for quantifying simvastatin metabolites in pediatric plasma must include 3',5'-dihydrodiol simvastatin as a calibrated analyte, with method validation parameters (LLOQ, accuracy, precision) verified across the expected pediatric concentration range. The UHPLC-MS/MS method referenced in the population PK study achieved an LLOQ of 0.5 nM for all analytes, providing a benchmark for method sensitivity [1]. The authentic reference standard (CAS 198818-02-9) is essential for establishing calibration curves and quality control samples in these regulated bioanalytical assays [2].

Reference Standard for Impurity Profiling in ANDA Submissions for Generic Simvastatin Products

Regulatory guidelines for ANDA submissions require comprehensive identification and quantification of drug-related impurities and metabolites in generic drug products. 3',5'-Dihydrodiol simvastatin is a known metabolite and potential impurity in simvastatin API and finished dosage forms [1]. As confirmed by multiple certified reference standard suppliers, this compound is suitable for analytical method development, method validation (AMV), and quality control (QC) applications in support of ANDA submissions [2]. Using the authentic diastereomeric mixture reference standard ensures correct chromatographic retention time matching and accurate quantification, which is critical for demonstrating that impurity levels in the generic product do not exceed those in the reference listed drug. Substituting with a structurally similar but non-identical hydroxylated metabolite (e.g., 3'-hydroxy simvastatin) would compromise method specificity and could lead to regulatory rejection of the ANDA filing [1].

Component of Controlled-Release Hydrogel Formulations for Cartilage Tissue Engineering Research

EP 3624789 A1 expressly claims 3',5'-dihydrodiol simvastatin (dSV) as a component of controlled-release hydrogel formulations for treating avascular cartilaginous tissue defects [1]. Research groups developing locally delivered simvastatin metabolite therapies for osteoarthritis, meniscal tears, or articular cartilage repair require the authentic compound to replicate the patented formulation. The inclusion of 3',5'-dihydrodiol simvastatin in these hydrogel systems is mechanistically significant because, unlike SVA, it does not inhibit HMG-CoA reductase, potentially allowing chondroprotective or pro-anabolic effects on chondrocytes without the anti-proliferative consequences of cholesterol synthesis blockade in joint tissues [2]. Procurement of the compound with full characterization data compliant with regulatory guidelines is recommended for translational research programs that may progress toward IND-enabling studies [3].

Quote Request

Request a Quote for 3',5'-Dihydrodiol Simvastatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.